
Pyrrolidin-3-one hydrochloride
概要
説明
Pyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C4H8ClNO . It is used in various fields of chemistry and biology due to its diverse biological and medicinal importance .
Synthesis Analysis
The synthesis of Pyrrolidin-3-one hydrochloride and its derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis
The molecular structure of Pyrrolidin-3-one hydrochloride is characterized by a five-membered pyrrolidine ring . The molecular weight is 121.565 Da . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Chemical Reactions Analysis
Pyrrolidin-3-one hydrochloride and its derivatives are involved in various chemical reactions. For instance, replacing a non-stereochemical with a stereochemical group was found to be beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .Physical And Chemical Properties Analysis
Pyrrolidin-3-one hydrochloride has a molecular weight of 121.565 Da and a monoisotopic mass of 121.029442 Da . It has a complex structure with a high degree of stereochemistry .科学的研究の応用
Drug Discovery and Development
3-Pyrrolidinone hydrochloride serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This ring structure is widely used by medicinal chemists to create compounds for treating human diseases. The saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage, which is crucial for binding to enantioselective proteins .
Biological Activity Enhancement
The compound is integral in synthesizing bioactive molecules with target selectivity. Its derivatives, including pyrrolizines and prolinol, have been described in literature for their significant biological activities. These activities range from antioxidant and anti-inflammatory to anticancer and neuropharmacological effects .
Green Chemistry
3-Pyrrolidinone hydrochloride is used in microwave-assisted organic synthesis (MAOS), which is a part of green chemistry. MAOS increases synthetic efficiency and supports the development of environmentally friendly chemical processes .
Pharmacotherapy
Pyrrolidine alkaloids, which include 3-Pyrrolidinone hydrochloride derivatives, show promise in pharmacotherapy. They exhibit a wide range of pharmacological activities such as antibacterial, antifungal, antiparasitic, and anthelmintic properties. These compounds are potential sources of pharmacologically active lead compounds .
Cognitive Enhancement
Derivatives of 3-Pyrrolidinone hydrochloride, like piracetam and oxiracetam, are known as cognition enhancers. They selectively target brain areas involved in knowledge acquisition and memory processes, and are recognized for their safe profile .
Diverse Biological Activities
1,3-Dihydro-2H-pyrrol-2-one derivatives, related to 3-Pyrrolidinone hydrochloride, exhibit a variety of biological activities. These include anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Safety and Hazards
将来の方向性
Pyrrolidin-3-one hydrochloride and its derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . Therefore, future research could focus on exploring these applications further and developing new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
3-Pyrrolidinone hydrochloride, also known as Pyrrolidin-3-one hydrochloride, is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are diverse and depend on the specific biological activity.
Mode of Action
It’s known that pyrrolidine alkaloids interact with their targets to induce various biological effects . For example, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Biochemical Pathways
The biochemical pathways affected by 3-Pyrrolidinone hydrochloride are also diverse. The compound can influence a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound, suggest that it may efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of 3-Pyrrolidinone hydrochloride.
Result of Action
The molecular and cellular effects of 3-Pyrrolidinone hydrochloride’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine alkaloids . For example, some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs . In addition, certain derivatives of 3,3-diphenylpyrrolid-2-one, a related compound, have been shown to have anticonvulsant activity .
Action Environment
特性
IUPAC Name |
pyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSTYIOIVSHZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598151 | |
| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3760-52-9 | |
| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
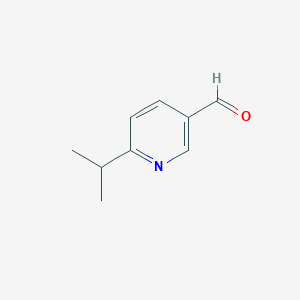
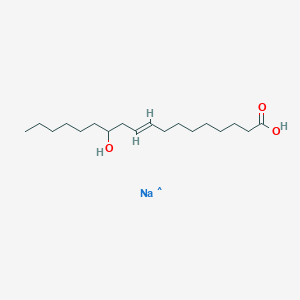

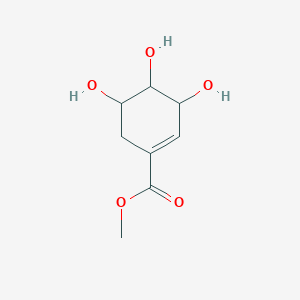

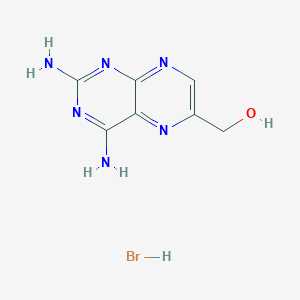


![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

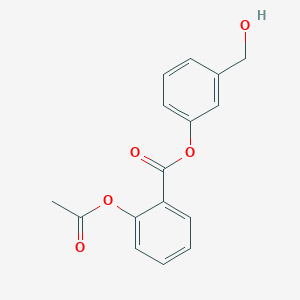
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)